molecular formula C10H18BrNO2 B060578 tert-Butyl 4-bromopiperidine-1-carboxylate CAS No. 180695-79-8

tert-Butyl 4-bromopiperidine-1-carboxylate

Katalognummer B060578
CAS-Nummer: 180695-79-8
Molekulargewicht: 264.16 g/mol
InChI-Schlüssel: KZBWIYHDNQHMET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-bromopiperidine-1-carboxylate is a chemical compound utilized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting tumor viruses and acting as CDK9 inhibitors and Ibrutinib (Hu et al., 2019).

Synthesis Analysis

The synthesis of tert-Butyl 4-bromopiperidine-1-carboxylate involves a multi-step chemical process starting from basic reagents such as 4-methylpyridinium. The procedure includes steps like SN2 substitution, reduction, oxidation, and acylation leading to high yields of the target compound (Xin-zhi, 2011).

Molecular Structure Analysis

The molecular structure of tert-Butyl 4-bromopiperidine-1-carboxylate has been extensively analyzed using techniques such as X-ray diffraction (XRD), NMR, MS, and FT-IR. Computational methods like density functional theory (DFT) have been employed to compare the optimized structure with experimental results, affirming the compound's structural integrity (Hou et al., 2023).

Chemical Reactions and Properties

tert-Butyl 4-bromopiperidine-1-carboxylate undergoes various chemical reactions such as allylation, leading to the formation of different substituted piperidine derivatives. These reactions are crucial for the synthesis of diversified medicinal compounds (Moskalenko & Boev, 2014).

Wissenschaftliche Forschungsanwendungen

  • Synthesis of CDK9 Inhibitors and Ibrutinib : Tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate and its derivatives are used in treating tumor viruses. It is a key intermediate in synthesizing CDK9 inhibitors and Ibrutinib, which are important in cancer treatment. The synthesis involves steps like Boc anhydride protection, oxidation, and reduction (Hu et al., 2019).

  • Synthesis of Water-Soluble Stable Free Radicals : The compound is used in the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine, leading to the synthesis of highly water-soluble nitroxide, potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate (Marx & Rassat, 2002).

  • Stereoselective Syntheses : It is used in the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are important for the development of various pharmaceutical compounds (Boev et al., 2015).

  • Jak3 Inhibitor Synthesis : Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is an important intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550 (Chen Xin-zhi, 2011).

  • Boc-protected Amines Synthesis : The compound is involved in the synthesis of tert-butyl carbamate, a protected amine, via a mild and efficient one-pot Curtius rearrangement. This method is compatible with a variety of substrates, including malonate derivatives, providing access to protected amino acids (Lebel & Leogane, 2005).

  • Synthesis of Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. It is synthesized through steps like nucleophilic substitution, oxidation, halogenation, and elimination reactions (Zhang et al., 2018).

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage .

Zukünftige Richtungen

The future directions of “tert-Butyl 4-bromopiperidine-1-carboxylate” are not clear .

Relevant Papers Several papers have been published on "tert-Butyl 4-bromopiperidine-1-carboxylate" . These papers provide valuable information on the synthesis, structure, and properties of the compound.

Eigenschaften

IUPAC Name

tert-butyl 4-bromopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBWIYHDNQHMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573882
Record name tert-Butyl 4-bromopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-bromopiperidine-1-carboxylate

CAS RN

180695-79-8
Record name tert-Butyl 4-bromopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-bromopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To N-Boc-4-hydroxy piperidine (20 g, 100 mmol) in THF (200 ml) at 0° C. was added triphenylphosphine (28.85 g, 110 mmol) followed by carbon tetrabromide (36.48 g, 110 mmol). The solution was stirred at room temperature for 2 h then filtered and concentrated under vacuum. Flash column chromatography using dichloromethane in hexane (10-70%) yielded the product as a colourless oil (23.6 g); δH (CDCl3) 1.47 (9H, s, t-Bu), 1.93 and 2.04 (4H, m, 3,5-piperidinyl CH2), 3.31 and 3.66 (4H, m, 2,6-piperidinyl CH2), and 4.39 (1H, m, 4-piperidinyl H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.85 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
36.48 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-bromopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-bromopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-bromopiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-bromopiperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-bromopiperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-bromopiperidine-1-carboxylate

Q & A

Q1: What is the significance of N-Boc-4-bromopiperidine in the synthesis of Toll-like receptor 7/8 antagonists?

A: N-Boc-4-bromopiperidine serves as a key building block in the synthesis of Toll-like receptor 7/8 antagonists. Specifically, it acts as the electrophilic coupling partner in a Suzuki-Miyaura cross-coupling reaction. This reaction forms a new C(sp2)-C(sp3) bond between the piperidine ring and an indole-containing nucleophile. [] This coupling step is crucial for constructing the core structure of TLR 7/8 antagonist molecules, such as afimetoran.

Q2: How does the structure of the N-protecting group on the piperidine ring affect the efficiency of the Suzuki-Miyaura cross-coupling reaction?

A: The research demonstrated that the size of the N-alkyl substituent on the phenoxyimine (FI) ligand of the cobalt catalyst significantly influences the reaction rate. Smaller N-alkyl substituents led to faster reaction rates. This observation led to the development of more efficient cobalt catalysts bearing phenoxyoxazoline (FOx) and phenoxythiazoline (FTz) ligands. [] While the study doesn't directly modify the N-Boc protecting group on N-Boc-4-bromopiperidine, it highlights the importance of steric factors in the reaction. It's possible that using a smaller N-protecting group on the piperidine ring could also affect the reaction rate, but further investigation is needed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.